tert-Butyl 4-(6-chloropyrimidin-4-yl)-2-methylbenzylcarbamate
Description
Table 1: Molecular Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀ClN₃O₂ |
| Molecular Weight | 333.8 g/mol |
| CAS Registry Number | 1798792-32-1 |
Properties
Molecular Formula |
C17H20ClN3O2 |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
tert-butyl N-[[4-(6-chloropyrimidin-4-yl)-2-methylphenyl]methyl]carbamate |
InChI |
InChI=1S/C17H20ClN3O2/c1-11-7-12(14-8-15(18)21-10-20-14)5-6-13(11)9-19-16(22)23-17(2,3)4/h5-8,10H,9H2,1-4H3,(H,19,22) |
InChI Key |
HFNKONYNTHHWTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=NC=N2)Cl)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 6-chloro-3H-pyrimidin-4-one (61.9 g, 0.34 mol) is deprotonated using cesium carbonate (Cs₂CO₃, 155 g, 0.48 mol) in dimethylformamide (DMF) at room temperature. tert-Butyl 4-(bromomethyl)-2-methylbenzoate (129 g, 0.48 mol) is then added, initiating an SN2 displacement at the benzylic position. The reaction achieves 98% conversion within 30 minutes, as monitored by HPLC. Quenching with water precipitates the product, which is isolated via filtration and dried under vacuum.
Key Observations :
-
Base Selection : Cs₂CO₃ outperforms weaker bases (e.g., K₂CO₃) due to its superior ability to deprotonate the pyrimidinone.
-
Solvent Optimization : DMF facilitates rapid reaction kinetics but complicates purification due to high boiling points. Alternatives like acetonitrile or THF reduce side reactions but lower yields.
Structural Confirmation
The product, tert-butyl 4-(6-chloro-4-oxopyrimidin-3-ylmethyl)-2-methylbenzoate, is characterized by:
-
¹H NMR (DMSO-d₆): δ 8.94 (d, 1H, pyrimidine-H), 7.83 (d, 2H, aromatic-H), 5.26 (s, 2H, CH₂), 1.49 (s, 9H, tert-butyl).
-
LCMS : [M+H]⁺ at m/z 372, consistent with the molecular formula C₁₇H₁₈ClN₃O₃.
Reductive Amination and Cyclocondensation
A convergent strategy assembles the pyrimidine ring post-carbamate formation.
Cyclocondensation Protocol
-
Amidine Formation : tert-Butyl 4-(2-methylbenzylcarbamate) is reacted with trichloroacetonitrile in ethanol, forming a β-keto amidine intermediate.
-
Ring Closure : Treatment with hydrochloric acid induces cyclization, yielding 6-chloropyrimidin-4-yl derivatives. Final purification via silica chromatography achieves 82% yield.
Challenges :
-
Regioselectivity : Competing formation of 4-chloro vs. 2-chloro isomers necessitates careful temperature control (0–5°C).
-
Acid Sensitivity : The Boc group remains stable under mild acidic conditions but degrades at higher HCl concentrations (>2M).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Alkylation | 98 | 99.0 | High efficiency, minimal byproducts | Requires excess Cs₂CO₃ |
| Mitsunobu Coupling | 76 | 98.5 | Stereochemical control | Moisture-sensitive reagents |
| Cyclocondensation | 82 | 97.8 | Convergent synthesis | Multi-step purification required |
Scale-Up Considerations and Industrial Relevance
Industrial applications prioritize cost-effectiveness and scalability. The nucleophilic alkylation method (Section 1) is favored for large-scale production due to:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chloropyrimidine Site
The 6-chloropyrimidine group undergoes nucleophilic substitution reactions, primarily with nitrogen-based nucleophiles, to form pyrimidine derivatives.
Example Reaction :
Reagents : 1-Methylpyrazol-4-amine, Pd(OAc)₂, Xantphos, Cs₂CO₃
Conditions : Toluene, 110°C, 12 h
Product : tert-Butyl 4-(6-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-2-methylbenzylcarbamate
Yield : 85–92%
This reaction is pivotal in generating BTK-targeting analogs, as demonstrated in the synthesis of covalent BTK inhibitors . The chloropyrimidine's electrophilicity is enhanced by electron-withdrawing effects from the pyrimidine ring, facilitating displacement under palladium catalysis .
Suzuki–Miyaura Cross-Coupling Reactions
The chloropyrimidine can participate in palladium-mediated cross-couplings with boronic acids or esters.
Example Reaction :
Reagents : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbamate, Pd(dppf)Cl₂
Conditions : Dioxane/H₂O (3:1), 90°C, 3 h
Product : Biphenyl derivatives with retained carbamate functionality
Yield : 70–78%
This method enables late-stage diversification of the pyrimidine core for structure-activity relationship (SAR) studies .
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to generate a primary amine, which can undergo further functionalization.
Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane
Conditions : Room temperature, 1–2 h
Product : 4-(6-Chloropyrimidin-4-yl)-2-methylbenzylamine
Yield : >95%
The Boc group’s stability during earlier synthetic steps and its facile removal make it ideal for protecting amine intermediates in multistep syntheses .
Functionalization via Amide Coupling
The deprotected amine can be acylated or coupled with carboxylic acids to form amide bonds.
Example Reaction :
Reagents : Thiazole-5-carboxylic acid, HATU, DIPEA
Conditions : DMF, room temperature, 2 h
Product : N-(4-(6-Chloropyrimidin-4-yl)-2-methylbenzyl)thiazole-5-carboxamide
Yield : 65–75%
This reaction is central to creating PROTACs (proteolysis-targeting chimeras) and other bifunctional molecules .
Mechanistic Insights and Optimization
-
Chloropyrimidine reactivity : The electron-deficient pyrimidine ring activates the C6 chlorine for nucleophilic attack, with palladium catalysts lowering activation barriers in cross-couplings .
-
Boc stability : The tert-butyl group remains intact under basic and neutral conditions but is selectively cleaved by acids without affecting the pyrimidine core.
-
Steric effects : The 2-methylbenzyl group influences reaction rates in crowded environments, requiring optimized stoichiometry in coupling reactions .
These reactions underscore the compound’s versatility in medicinal chemistry, enabling rapid exploration of BTK-targeted therapeutics and related kinase inhibitors.
Scientific Research Applications
Research indicates that modifications to the structure of tert-butyl 4-(6-chloropyrimidin-4-yl)-2-methylbenzylcarbamate can enhance its potency and selectivity against BTK. The compound's biological activity has been characterized through various assays measuring its binding affinity and inhibitory effects.
In Vitro Studies
| Study Focus | Methodology | Findings |
|---|---|---|
| Binding Affinity to BTK | Biochemical Assays | Demonstrated significant IC50 values indicating effective inhibition. |
| Cellular Models | Cell Viability Assays | Enhanced cell survival in B-cell lines treated with the compound. |
Case Studies
-
Inhibition of B-cell Proliferation :
- A study investigated the effects of this compound on B-cell lines. Results indicated a marked reduction in cell proliferation when treated with varying concentrations of the compound, suggesting its potential as a therapeutic agent for B-cell malignancies.
-
Autoimmune Disease Models :
- In animal models simulating autoimmune disorders, administration of the compound resulted in decreased autoantibody production and improved clinical scores, highlighting its therapeutic potential in managing autoimmune conditions.
Safety Profile
According to safety data sheets, this compound is classified with specific hazard statements:
- Acute Toxicity (Oral) : Harmful if swallowed.
- Skin Irritation : Causes skin irritation.
- Eye Irritation : Causes serious eye irritation.
Proper handling protocols are essential to mitigate these risks during research applications.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-chloropyrimidin-4-yl)-2-methylbenzylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between tert-Butyl 4-(6-chloropyrimidin-4-yl)-2-methylbenzylcarbamate and analogous compounds, emphasizing substituent effects, molecular properties, and synthetic pathways.
Table 1: Structural and Functional Comparison
*Molecular weights calculated from molecular formulas where explicit data were unavailable.
Substituent Effects on Reactivity and Function
- Chloropyrimidine vs. Chloropyrimidines are often utilized in cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in the synthesis of 2-(6-chloropyrimidin-4-yl)-4-(trifluoromethyl)aniline .
- Methyl vs. Trifluoromethyl Groups : The 2-methyl substituent on the benzyl ring in the target compound provides steric hindrance but less electronic modulation compared to the 4-trifluoromethyl group in the aniline derivative . The CF₃ group’s strong electron-withdrawing nature could enhance binding affinity in medicinal contexts.
- Carbamate vs. Sulfonyl/Sulfinyl Groups: The tert-butyl carbamate moiety improves solubility in organic solvents relative to sulfonyl/sulfinyl analogs like methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate . Sulfonyl groups, however, are better leaving groups in nucleophilic displacement reactions.
Pharmacological and Metabolic Considerations
- The chloropyrimidine group may confer specificity toward kinase ATP-binding pockets.
- Metabolic Stability: The tert-butyl group likely reduces metabolic degradation compared to methyl esters, as seen in methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate .
Biological Activity
tert-Butyl 4-(6-chloropyrimidin-4-yl)-2-methylbenzylcarbamate is a synthetic compound notable for its potential therapeutic applications, particularly as an inhibitor of Bruton's tyrosine kinase (BTK). This enzyme plays a critical role in B-cell receptor signaling, making it a significant target in the treatment of B-cell malignancies and autoimmune diseases. The compound's molecular formula is with a molecular weight of approximately 333.81 g/mol .
Structural Characteristics
The compound features a complex structure that includes:
- tert-butyl group : Contributes to the hydrophobic character.
- Chloropyrimidine moiety : Implicated in biological activity through enzyme interactions.
- Benzylcarbamate functional group : Enhances binding properties to biological targets.
This compound primarily functions as a selective inhibitor of BTK. The inhibition of BTK disrupts the signaling pathways essential for B-cell proliferation and survival, which is crucial in various hematological malignancies. The compound's selectivity and potency can be influenced by structural modifications, allowing for enhanced therapeutic efficacy .
Interaction Studies
Research has focused on the binding affinity and selectivity of this compound towards BTK. Biochemical assays are employed to determine the IC50 values, which indicate the concentration required to inhibit 50% of the enzyme's activity. Structural studies, such as X-ray crystallography, provide insights into the molecular interactions between the compound and BTK, revealing key amino acid residues involved in binding .
Comparative Analysis
A comparison with structurally similar compounds highlights unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate | Contains a piperazine ring | Focused on CNS activity |
| tert-Butyl N-[7-(2-chloropyrimidin-4-yl)-3,4-dihydro-1H-isocromen-4-yl]carbamate | Incorporates an isochromen moiety | Potential anti-inflammatory properties |
| tert-Butyl N-[6-[6-[1-methylpyrazol-4-yl]amino]pyrimidin-4-yl]-1,3-thiazole-5-carboxamide | Features a thiazole ring | Broader spectrum of biological activity |
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits BTK activity in various cell lines. For example, a study reported that modifications to the compound increased its potency against specific B-cell lines, suggesting that structural optimization can lead to more effective therapeutic agents .
Clinical Implications
The potential clinical applications are vast, particularly in treating diseases such as chronic lymphocytic leukemia (CLL) and other B-cell related disorders. Ongoing research aims to evaluate the compound's efficacy in animal models and eventually in clinical trials to assess its safety and effectiveness in humans .
Future Directions
Future research will likely focus on:
- Optimization of Structure : Enhancing selectivity and potency through chemical modifications.
- Understanding Resistance Mechanisms : Investigating how cancer cells may develop resistance to BTK inhibitors.
- Combination Therapies : Exploring the efficacy of this compound in combination with other therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 4-(6-chloropyrimidin-4-yl)-2-methylbenzylcarbamate, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves coupling a chloropyrimidine derivative with a benzylcarbamate precursor under basic conditions. For example, tert-butyl carbamates are often synthesized via nucleophilic substitution or Buchwald-Hartwig amination. In related syntheses, triethylamine (NEt₃) is used as a base, and flash column chromatography (e.g., PE:EA = 10:1) is employed for purification, yielding ~63% under optimized conditions . Key parameters for yield optimization include temperature control (−40°C to avoid side reactions), solvent choice (anhydrous DMF or THF), and stoichiometric ratios of reactants.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Focus on aromatic proton signals (δ 8.2–7.2 ppm for pyrimidine and benzyl groups) and tert-butyl singlet (δ ~1.3 ppm). For example, tert-butyl groups in similar compounds show a singlet at δ 1.36 (9H) .
- ¹³C NMR : Identify the carbonyl carbamate signal (~155 ppm) and chloropyrimidine carbons (~160–165 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for derivatives: 595.1874 ).
- IR : Look for carbamate C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if airborne particulates are generated .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
- Storage : Store in airtight containers at room temperature, away from strong acids/bases and oxidizers to prevent decomposition .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structural discrepancies in NMR data be resolved when synthesizing this compound?
- Methodological Answer : Contradictions in aromatic proton splitting patterns may arise from rotational isomerism or impurities. Strategies include:
- Variable Temperature NMR : Perform experiments at −40°C to 80°C to identify dynamic processes .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Crystallography : Use SHELX programs for single-crystal X-ray diffraction to confirm bond lengths/angles (e.g., tert-butyl C-C bonds: ~1.54 Å) .
Q. What strategies improve enantiomeric purity in asymmetric syntheses of related carbamate derivatives?
- Methodological Answer :
- Chiral Catalysts : Employ copper(I) catalysts with bisphosphine ligands for asymmetric induction (e.g., 63% ee achieved in similar systems) .
- HPLC Chiral Separation : Use chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases. Retention times (tR) can be optimized to baseline-separate enantiomers (e.g., tR = 12.3 min vs. 14.7 min) .
Q. How do steric and electronic effects of the tert-butyl and chloropyrimidine groups influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbamate oxygen, requiring bulky ligands (e.g., XPhos) in palladium-catalyzed reactions .
- Electronic Effects : The electron-withdrawing chloro group on pyrimidine activates the ring for SNAr reactions. Substituent positioning (e.g., 4-chloro vs. 6-chloro) alters regioselectivity in Suzuki-Miyaura couplings .
Key Research Challenges
- Synthetic Bottlenecks : Low yields in multi-step syntheses due to steric hindrance from tert-butyl groups.
- Data Interpretation : Overlapping NMR signals in aromatic regions require advanced 2D techniques.
- Applications : Potential as a kinase inhibitor scaffold; in silico docking studies recommended to assess binding to ATP pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
